molecular formula C16H22N2O2 B7505417 N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide

N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide

Cat. No. B7505417
M. Wt: 274.36 g/mol
InChI Key: NXWRKJOAYMCXHR-UHFFFAOYSA-N
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Description

N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide, also known as QAA, is a synthetic compound that has shown potential in scientific research applications.

Mechanism of Action

N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide acts as a positive allosteric modulator of the NMDA receptor, which enhances the receptor's activity. This results in increased synaptic plasticity, which is important for learning and memory processes. N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide has also been shown to increase the release of dopamine and serotonin, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide has been found to have several biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide has also been found to increase the activity of antioxidant enzymes, which may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various physiological processes. However, one limitation of using N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide is its potential toxicity. Further studies are needed to determine the safe dosage and duration of N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide administration.

Future Directions

There are several future directions for research on N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and depression. Another area of interest is its potential as a cognitive enhancer. Further studies are needed to determine the long-term effects of N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide administration and its potential for human use.
Conclusion:
In conclusion, N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide is a synthetic compound that has shown potential in scientific research applications. Its ability to modulate the activity of the NMDA receptor and increase synaptic plasticity make it a promising candidate for the treatment of neurological disorders and as a cognitive enhancer. However, further studies are needed to determine its safety and efficacy.

Synthesis Methods

The synthesis of N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide involves several steps, including the reaction of 3,4-dihydro-2H-quinoline with ethyl acetoacetate to form an intermediate product. This intermediate is then reacted with acetic anhydride to form N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide. The synthesis of N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11(2)15(17-12(3)19)16(20)18-10-6-8-13-7-4-5-9-14(13)18/h4-5,7,9,11,15H,6,8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWRKJOAYMCXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC2=CC=CC=C21)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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